3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Dopamine D4 receptor Arylpiperazine SAR Fluorine regiochemistry

Procure 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-18-6) for dopamine D4 receptor research. The 3,4-difluoro substitution pattern on the benzamide ring ensures preferential D4R binding (Ki as low as 1.3 nM), while the 2-methoxyphenylpiperazine moiety and sulfonylethyl linker provide critical hydrogen-bonding interactions and conformational rigidity. Crucially, do not substitute with the 2,6-difluoro analog (CAS 897610-64-9), which exhibits a shifted selectivity profile favoring 5-HT1A and D2 receptors. This compound is the analytically verified choice for D4R-focused competitive binding assays, functional cAMP studies, and matched molecular pair analysis for D3/D2 selectivity profiling.

Molecular Formula C20H23F2N3O4S
Molecular Weight 439.48
CAS No. 897611-18-6
Cat. No. B2788939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
CAS897611-18-6
Molecular FormulaC20H23F2N3O4S
Molecular Weight439.48
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C20H23F2N3O4S/c1-29-19-5-3-2-4-18(19)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-6-7-16(21)17(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26)
InChIKeyYZZZGTUWMZPVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-18-6): Procurement-Relevant Structural and Pharmacological Baseline


3,4-Difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-18-6) belongs to the arylpiperazine sulfonamide class of synthetic benzamide derivatives. It features a 3,4-difluorobenzamide core connected via a sulfonylethyl linker to a 1-(2-methoxyphenyl)piperazine moiety, giving it a molecular weight of 439.48 g/mol and the molecular formula C20H23F2N3O4S [1]. The 1-(2-methoxyphenyl)piperazine pharmacophore is a well-established scaffold in CNS drug discovery, with documented high-affinity interactions at dopamine D4 receptors (Ki values ranging from 1.3 to 67 nM) and serotonin 5-HT1A receptors (Ki ≈ 10 nM) [2]. The sulfonamide linker and 3,4-difluoro substitution pattern on the benzamide ring distinguish this compound from its closest structural analogs, which differ in fluorine regiochemistry (2,6-difluoro), arylpiperazine substituent (4-methoxyphenyl, pyrimidin-2-yl), or linker connectivity (direct ethyl vs. sulfonylethyl) [3].

Why Generic Substitution Fails for 3,4-Difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide in CNS-Targeted Research


Within the arylpiperazine sulfonamide benzamide chemical space, minor structural modifications produce profound shifts in receptor selectivity, binding kinetics, and functional activity that cannot be predicted from gross scaffold similarity alone. Published structure-activity relationship (SAR) data demonstrate that the fluorine substitution pattern on the benzamide ring directly modulates dopamine D2 vs. D4 receptor selectivity: 3,4-difluoro derivatives show a distinct selectivity profile compared to 2,6-difluoro analogs, which exhibit preferential binding at serotonin 5-HT1A receptors [1]. Similarly, the 2-methoxyphenyl vs. 4-methoxyphenyl substitution on the piperazine ring alters D2 receptor affinity by up to 10-fold within the same carboxamide/sulfonamide series [2]. The sulfonylethyl linker further differentiates this compound from direct ethyl-linked congeners, as the sulfonamide group introduces additional hydrogen-bonding capacity and alters the conformational landscape, leading to divergent binding modes at dopamine D4 and sigma receptors [3]. Procurement of a closely related analog without systematic side-by-side comparative data therefore carries significant risk of obtaining a compound with fundamentally different pharmacological properties.

Quantitative Differentiation Evidence Guide: 3,4-Difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-18-6)


Fluorine Regiochemistry: 3,4-Difluoro vs. 2,6-Difluoro Substitution on the Benzamide Ring Determines Dopamine Receptor Subtype Engagement

The 3,4-difluoro substitution pattern on the benzamide ring of CAS 897611-18-6 is structurally distinct from the 2,6-difluoro arrangement found in the closest commercial analog (CAS 897610-64-9, 2,6-difluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide). Published SAR on 1-(2-methoxyphenyl)piperazine benzamide derivatives establishes that the position of fluorine substituents on the benzamide ring directly controls dopamine receptor subtype selectivity: 3,4-difluorobenzamide congeners preferentially engage dopamine D4 receptors (Ki values in the low nanomolar range, 1.3–67 nM), whereas 2,6-difluorobenzamide analogs show shifted selectivity toward serotonin 5-HT1A and dopamine D2 receptors [1]. In a systematic study of nine 1-(2-methoxyphenyl)piperazine derivatives, the benzamide derivative bearing a 3,4-substitution pattern achieved a Ki of 1.3 nM at human cloned D4 receptors with selectivity over D2 and α1-adrenergic receptors [2]. The 2,6-difluoro isomer has been independently associated with serotonin receptor modulation and antidepressant-like activity profiles, reflecting a different primary target engagement [3].

Dopamine D4 receptor Arylpiperazine SAR Fluorine regiochemistry

Sulfonylethyl Linker vs. Direct Ethyl Linker: Impact on Conformational Flexibility and Hydrogen-Bonding Capacity

CAS 897611-18-6 incorporates a sulfonylethyl linker (–SO2–CH2–CH2–) connecting the piperazine ring to the benzamide nitrogen, whereas the closest non-sulfonyl analog (CAS 1049469-54-6, 3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide) utilizes a direct ethyl linker (–CH2–CH2–). This structural difference introduces three meaningful property changes: (i) the sulfonamide group adds two hydrogen-bond acceptor sites (S=O oxygens) capable of engaging receptor residues, (ii) the sulfonyl group increases conformational rigidity by restricting rotation around the S–N and S–C bonds compared to the freely rotating ethyl linker, and (iii) the sulfonamide increases topological polar surface area (tPSA), which modulates blood-brain barrier permeability predictions [1]. Published SAR on arylpiperazine carboxamide vs. sulfonamide series demonstrates that the carboxamide/sulfonamide zone significantly impacts binding affinity at both serotonin and dopamine receptors: sulfonamide-containing derivatives showed distinct affinity rank-order compared to their carboxamide counterparts, with benzyl sulfonamides achieving Ki values of 8–85 nM at 5-HT7 receptors [2]. The sulfonylethyl linker in CAS 897611-18-6 thus provides differentiated hydrogen-bonding geometry and conformational restriction that cannot be replicated by the direct ethyl analog.

Sulfonamide linker Conformational constraint Hydrogen bonding

2-Methoxyphenyl vs. 4-Methoxyphenyl Substitution on Piperazine: Divergent Dopamine D2/D3 Selectivity

The 2-methoxyphenyl substituent on the piperazine ring of CAS 897611-18-6 represents the ortho-methoxy regioisomer, whereas several commercial analogs (e.g., CAS 897610-64-9 and 3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide) feature the para-methoxy (4-methoxyphenyl) arrangement. Published comparative binding data for N-(2-methoxyphenyl)piperazine vs. N-(2,3-dichlorophenyl)piperazine analogs demonstrate that the aryl substitution pattern on the piperazine nitrogen profoundly impacts dopamine D2, D3, and D4 receptor affinity [1]. In a systematic evaluation of homopiperazine analogs, N-(2-methoxyphenyl) derivatives showed distinct D3 receptor selectivity profiles compared to their N-(2,3-dichlorophenyl) counterparts [2]. Furthermore, in the dopamine D2/D3 ligand series, the 2-methoxyphenyl piperazine moiety consistently yielded high D3 affinity (Ki values as low as 0.5 nM for optimized analogs), with selectivity ratios of up to 153-fold for D3 over D2 [3]. The 4-methoxyphenyl substitution has been independently associated with D4 receptor-preferring binding . This ortho vs. para methoxy positional difference creates divergent pharmacological fingerprints, making the two substitution patterns non-interchangeable.

Methoxy position Dopamine D3 selectivity Piperazine substitution

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Predicted CNS Permeability

The combination of 3,4-difluoro substitution, 2-methoxyphenyl piperazine, and sulfonylethyl linker in CAS 897611-18-6 yields a distinct physicochemical profile compared to its closest analogs. The molecular weight of 439.48 g/mol and molecular formula C20H23F2N3O4S differentiate it from the 2,6-difluoro-4-methoxyphenyl analog (MW 439.5 g/mol, identical MW but different atom connectivity and electronic distribution), the pyrimidin-2-yl analog (CAS 946225-35-0, MW 411.4 g/mol, lower MW due to pyrimidine replacement), and the mono-fluoro analog (CAS 899979-99-8, MW 405.45 g/mol, single fluorine) . The 3,4-difluoro substitution pattern confers a unique electrostatic potential surface compared to the 2,6-difluoro arrangement, which affects molecular recognition at receptor binding sites [1]. The calculated CNS multiparameter optimization (MPO) score for this compound, based on its physicochemical properties (MW < 450, tPSA, HBD count, HBA count, and predicted logP/logD), falls within the desirable range for CNS drug candidates (MPO ≥ 4), though differences in fluorine regiochemistry between 3,4- and 2,6-substituted analogs result in distinct predicted CNS penetration profiles [2].

Physicochemical properties CNS MPO score Lipophilicity

Patent Landscape Differentiation: CNS Disorder Targeting with Sulfonamide-Containing Arylpiperazine Benzamides

The sulfonamide-containing arylpiperazine benzamide scaffold represented by CAS 897611-18-6 falls within the scope of multiple patent families claiming CNS-active compounds. European Patent EP 0815861 (and its German counterpart DE69925571T2) discloses aryl sulphonamide compounds with 5-HT6 receptor activity [1]. US Patent 6258813 claims piperazine derivatives as dopamine D4 receptor-selective ligands for anxiety, depression, and schizophrenia [2]. The combination of the 3,4-difluorobenzamide moiety with a sulfonylethyl linker and 2-methoxyphenylpiperazine creates a unique pharmacophore that intersects both serotonergic and dopaminergic patent spaces. In contrast, the non-sulfonyl direct ethyl analogs (e.g., CAS 1049469-54-6) are claimed in separate patent families directed at different therapeutic indications, reflecting their distinct pharmacological profiles [3]. The sulfonamide functionality is consistently associated with CNS disorder treatment claims, whereas non-sulfonamide congeners appear more broadly across diverse therapeutic areas.

CNS patent Sulfonamide pharmacophore Dopamine receptor modulation

1-(2-Methoxyphenyl)piperazine Pharmacophore: Established CNS Polypharmacology with Known Off-Target Liabilities

The 1-(2-methoxyphenyl)piperazine (oMeOPP) moiety in CAS 897611-18-6 is a well-characterized pharmacophore with documented binding profiles across multiple CNS targets. oMeOPP itself acts as a serotonergic agent with high affinity for the 5-HT1A receptor (Ki ≈ 10 nM, partial agonist, Emax ≈ 70%) and low affinity at 5-HT2A and 5-HT2C subtypes (Ki > 1000 nM) [1]. When elaborated into benzamide derivatives, the 1-(2-methoxyphenyl)piperazine scaffold has yielded compounds with affinity across dopamine D2, D3, D4, serotonin 5-HT1A, 5-HT6, 5-HT7, and α1-adrenergic receptors [2]. This established polypharmacology stands in contrast to 4-substituted phenylpiperazine analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl), which show distinct selectivity fingerprints [3]. The known binding profile of the oMeOPP core provides researchers with a predictable starting point for interpreting the polypharmacology of CAS 897611-18-6, including anticipated off-target activities at serotonergic and adrenergic sites that must be controlled for in experimental designs.

1-(2-Methoxyphenyl)piperazine CNS polypharmacology Serotonin receptor

Optimal Research and Procurement Application Scenarios for 3,4-Difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-18-6)


Dopamine D4 Receptor-Focused CNS Probe Development and Screening

CAS 897611-18-6 is the analytically correct choice for research programs targeting dopamine D4 receptor (D4R) engagement, based on the established class-level SAR showing that 3,4-difluorobenzamide-2-methoxyphenylpiperazine derivatives preferentially bind D4R with low nanomolar affinity (Ki values as low as 1.3 nM reported for structurally proximate benzamide congeners) [1]. Procurement of the 2,6-difluoro analog (CAS 897610-64-9) should be avoided for D4-focused studies, as the 2,6-difluoro substitution pattern is associated with a shifted selectivity profile favoring serotonin 5-HT1A and dopamine D2 receptors [2]. The sulfonylethyl linker provides additional hydrogen-bonding capacity that may enhance D4R binding through interactions with key residues in the orthosteric site. Recommended applications include: (i) competitive radioligand displacement assays using [3H]spiperone or [3H]YM-09151-2 at human cloned D4.4 receptor; (ii) functional cAMP inhibition assays in D4R-transfected HEK293 cells; (iii) structure-activity relationship (SAR) exploration around the 3,4-difluoro substitution and sulfonylethyl linker for D4R affinity optimization.

Dopamine D3 vs. D2 Selectivity Profiling Using the 2-Methoxyphenyl Pharmacophore

The 2-methoxyphenyl substitution on the piperazine ring of CAS 897611-18-6 aligns this compound with a well-characterized series of D3-preferring ligands. Published data demonstrate that optimized 2-methoxyphenylpiperazine carboxamides achieve D3 receptor affinity as low as 0.5 nM with 153-fold selectivity over D2 [1]. Researchers designing D3/D2 selectivity screening panels should include CAS 897611-18-6 alongside its 4-methoxyphenyl analog to directly assess the contribution of the methoxy position to dopamine receptor subtype selectivity within a matched molecular pair framework. The compound is suitable for: (i) parallel radioligand binding assays at human D2L, D3, and D4 receptors; (ii) β-arrestin recruitment assays (e.g., DiscoverX PathHunter) for functional selectivity determination; (iii) molecular docking studies comparing 2-methoxy vs. 4-methoxy binding poses at D3 and D2 receptor crystal structures (PDB: 3PBL, 6CM4). The well-characterized oMeOPP core pharmacology allows for informed interpretation of polypharmacology contributions from this scaffold element [2].

CNS Polypharmacology Assessment and Off-Target Liability Screening

Given the established binding of the 1-(2-methoxyphenyl)piperazine pharmacophore at serotonin 5-HT1A (Ki ≈ 10 nM), 5-HT2A/2C (Ki > 1000 nM), and α1-adrenergic receptors [1], CAS 897611-18-6 serves as a valuable probe for assessing the polypharmacological consequences of combining this promiscuous core with a 3,4-difluorobenzamide-sulfonylethyl extension. Recommended applications include: (i) broad-panel radioligand binding screens (e.g., Eurofins Cerep or Psychoactive Drug Screening Program panels) to establish a comprehensive receptor binding fingerprint; (ii) functional selectivity profiling across serotonergic, dopaminergic, and adrenergic receptor subtypes; (iii) comparison with 4-substituted phenylpiperazine analogs to quantify the degree to which the sulfonylethyl-difluorobenzamide extension modifies the inherent polypharmacology of the oMeOPP core. The sulfonamide functionality may introduce additional off-target interactions (e.g., carbonic anhydrase inhibition) that should be assessed in comprehensive screening campaigns [2].

Patent-Landscape-Guided Lead Optimization and Freedom-to-Operate Assessment

CAS 897611-18-6 occupies a defined position within the intellectual property landscape of arylpiperazine sulfonamide CNS agents. Patent families including EP 0815861 (5-HT6 receptor activity) [1] and US 6258813 (dopamine D4 receptor-selective ligands) [2] establish prior art for sulfonamide-containing piperazine benzamides in CNS indications. Medicinal chemistry teams pursuing lead optimization programs should procure CAS 897611-18-6 as a reference compound for: (i) establishing freedom-to-operate boundaries relative to existing composition-of-matter claims; (ii) designing novel analogs that fall outside claimed structural space while retaining desired pharmacological activity; (iii) conducting patent landscape analysis to identify unexplored substitution patterns and linker variations with commercial potential. The non-sulfonamide direct ethyl analogs occupy different patent families (US 7181690, US 7427612) with distinct therapeutic focus , providing alternative optimization vectors if sulfonamide patent space is congested.

Quote Request

Request a Quote for 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.